2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)-
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Overview
Description
2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- is a complex organic compound with a unique structure This compound is characterized by the presence of a quinolizine ring system, a methanamine group, and a trifluoromethylphenyl azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- involves multiple steps. The starting materials typically include quinolizine derivatives and trifluoromethylphenyl azo compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- include other quinolizine derivatives and trifluoromethylphenyl azo compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, octahydro-N-(5,6,7,8-tetrahydro-4-((3-(trifluoromethyl)phenyl)azo)-1-naphthalenyl)-, (1R-trans)- lies in its combination of functional groups and its specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150359-15-2 |
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Molecular Formula |
C25H31F3N4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C25H31F3N4/c1-17-18(2)23(31-30-21-9-5-8-20(15-21)25(26,27)28)12-11-22(17)29-16-19-7-6-14-32-13-4-3-10-24(19)32/h5,8-9,11-12,15,19,24,29H,3-4,6-7,10,13-14,16H2,1-2H3/t19-,24+/m0/s1 |
InChI Key |
KLBSYEXWWJCNMB-YADARESESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)NC[C@@H]3CCCN4[C@@H]3CCCC4 |
Canonical SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
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